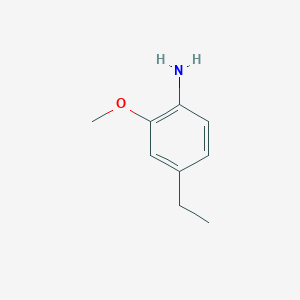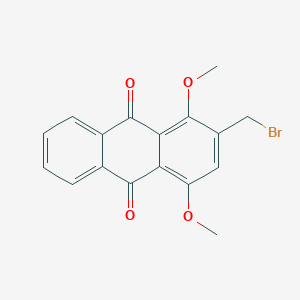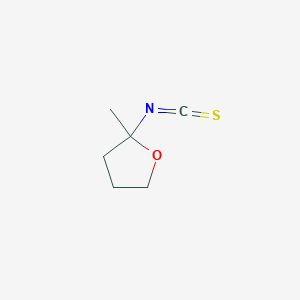
2-Tetrahydrofurfurylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetrahydrofurfurylisothiocyanate: is an organic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isothiocyanate group attached to a tetrahydrofurfuryl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Tetrahydrofurfurylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as propane phosphonic acid anhydride (T3P) . Another method involves the use of (4-methoxyphenoxy)acetic acid hydrazide in isopropyl alcohol, followed by refluxing with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tetrahydrofurfurylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, acids
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Thioureas, thiocarbamates
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Wissenschaftliche Forschungsanwendungen
2-Tetrahydrofurfurylisothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tetrahydrofurfurylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic sites on proteins, DNA, and other biomolecules. The compound’s effects are mediated through the modification of these molecular targets, potentially leading to changes in cellular functions and pathways .
Vergleich Mit ähnlichen Verbindungen
- Phenylisothiocyanate
- Allylisothiocyanate
- Benzylisothiocyanate
Comparison: 2-Tetrahydrofurfurylisothiocyanate is unique due to its tetrahydrofurfuryl moiety, which imparts distinct chemical and physical properties compared to other isothiocyanates. For example, phenylisothiocyanate has a phenyl group, making it more hydrophobic, while allylisothiocyanate has an allyl group, contributing to its volatility. The tetrahydrofurfuryl group in this compound provides a balance of hydrophilicity and stability, making it suitable for various applications .
Eigenschaften
Molekularformel |
C6H9NOS |
|---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
2-isothiocyanato-2-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-6(7-5-9)3-2-4-8-6/h2-4H2,1H3 |
InChI-Schlüssel |
CHSYYOIROXXRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCO1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
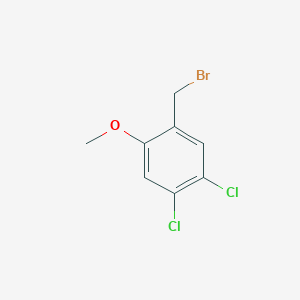
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
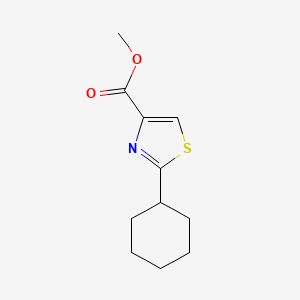
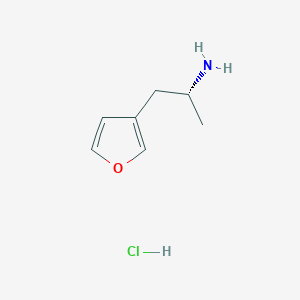
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
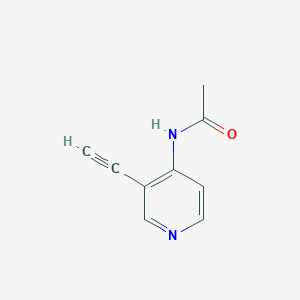

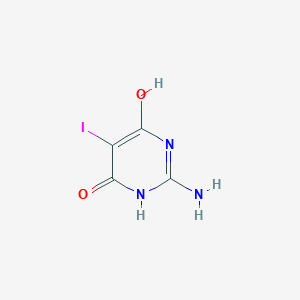
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
